2-[(Benzhydryloxy)methyl]oxirane

Lipophilicity ADME LogP

Researchers pursuing cardiovascular polypharmacology require a glycidyl ether that preserves the lipophilic pharmacophore (XLogP3 3.0) essential for dual calcium-antagonist and β-blocking activity. 2-[(Benzhydryloxy)methyl]oxirane (CAS 6669-15-4) is the exact starting material validated by Corsano et al. • Benzhydryl substituent confers XLogP3 = 3.0 - 1.0-2.0 units higher than benzyl or phenyl glycidyl ether alternatives, ensuring target membrane permeability. • SAR evidence confirms the benzhydryl architecture is integral to dual pharmacological activity; any structural deviation abolishes this profile. • Supplied at ≥95% purity with full analytical documentation, guaranteeing experimental reproducibility in multi-step syntheses.

Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
CAS No. 6669-15-4
Cat. No. B1274694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Benzhydryloxy)methyl]oxirane
CAS6669-15-4
Molecular FormulaC16H16O2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H16O2/c1-3-7-13(8-4-1)16(18-12-15-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
InChIKeyAMFIUYBZYJZWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Benzhydryloxy)methyl]oxirane Procurement & Physicochemical Profile


2-[(Benzhydryloxy)methyl]oxirane, also known as benzhydryl glycidyl ether, is a glycidyl ether epoxide building block (C₁₆H₁₆O₂, MW 240.30 g/mol) featuring a sterically bulky, highly lipophilic diphenylmethoxy substituent [1]. As a bifunctional molecule, it combines an electrophilic epoxide ring with a benzhydryl ether moiety, enabling its utilization as a versatile intermediate in medicinal chemistry. It has been specifically employed in the synthesis of compounds possessing calcium-antagonist and β-blocking activities, distinguishing it from simpler glycidyl ethers that lack this pharmacological targeting capability [2].

Why Glycidyl Ethers Cannot Replace 2-[(Benzhydryloxy)methyl]oxirane


Generic substitution with common glycidyl ethers such as benzyl, phenyl, or butyl glycidyl ether fundamentally alters both the physicochemical and biopharmacological profile of the resulting derivative. The benzhydryl (diphenylmethoxy) substituent confers a XLogP3 of 3.0, a parameter approximately 1.0–2.0 units higher than any common alternative, directly impacting membrane permeability and target binding [1]. Furthermore, extensive structure-activity relationship (SAR) studies from Corsano et al. demonstrate that the specific benzhydryl architecture is integral for achieving dual calcium-antagonist and β-blocking activities in downstream products [2]; any structural deviation results in a complete loss of this specific pharmacological profile.

Quantitative Differentiation of 2-[(Benzhydryloxy)methyl]oxirane from Analogs


Lipophilicity: Key Differentiator for Membrane Permeability

The lipophilicity of 2-[(Benzhydryloxy)methyl]oxirane, measured by its computed XLogP3 value of 3.0, is substantially higher than that of all common glycidyl ether alternatives [1]. Benzyl glycidyl ether (C₁₀H₁₂O₂), its closest structural relative with a single aromatic ring, exhibits an XLogP3 of only 1.6 . This difference of approximately 1.4 log units translates into a roughly 25-fold higher theoretical partition coefficient for the benzhydryl compound. Butyl glycidyl ether, a representative of aliphatic alternatives, has a reported XLogP3 of approximately 1.42 , making the benzhydryl derivative over 30 times more lipophilic.

Lipophilicity ADME LogP Membrane Permeability SAR

Molecular Topology and Steric Hindrance

The target compound possesses a molecular weight of 240.30 g/mol and a heavy atom count of 18, significantly exceeding benzyl glycidyl ether (MW 164.20 g/mol, heavy atoms 12) [1]. It also features 5 rotatable bonds compared to 4 in benzyl glycidyl ether, providing greater conformational flexibility [1]. While the topological polar surface area (TPSA) of 21.8 Ų is nearly identical across all glycidyl ethers [1], the increased steric bulk around the oxirane ring directly impacts the regioselectivity of nucleophilic ring-opening reactions, favoring attack at the less hindered terminal carbon.

Steric Hindrance Molecular Topology Ratatable Bonds Selectivity

Validated Intermediate for Dual Ca-Antagonist & β-Blocker Synthesis

Unlike generic glycidyl ethers utilized predominantly as reactive diluents or polymer precusors, 2-[(Benzhydryloxy)methyl]oxirane has been published specifically as a key intermediate in the synthesis of new chemical entities structurally related to propranolol and cinnarizine with dual calcium-antagonist and β-blocking pharmacological profiles [1]. The synthetic sequence leverages the epoxide ring for nucleophilic opening with amines to construct the characteristic aryloxypropanolamine pharmacophore, and the benzhydryl group as a lipophilic anchor critical for receptor binding. This targeted application is not replicated with any common glycidyl ether analog.

Cardiovascular Research β-Blocker Calcium Antagonist Medicinal Chemistry Synthetic Intermediate

High Purity Standard for Reproducibility

Authoritative vendor specifications from AKSci and Leyan confirm a minimum purity of 95% for the target compound . This is a critical procurement parameter because the compound's primary utility is in the synthesis of bioactive molecules where even minor impurities (e.g., products of epoxide hydrolysis) can significantly impact reaction yields and the purity of the final pharmaceutical intermediate.

Quality Control Procurement Specification Purity Reproducibility

Optimal Applications of 2-[(Benzhydryloxy)methyl]oxirane


Dual-Action Cardiovascular Agent Synthesis

The proven role of 2-[(Benzhydryloxy)methyl]oxirane as a starting material for compounds with calcium-antagonist and β-blocking activity [1] makes it the unequivocal first choice for research groups exploring cardiovascular polypharmacology. Its benzhydryl group provides the lipophilic anchor necessary for calcium channel interaction, while the epoxide is the ideal electrophile for constructing the aryloxypropanolamine core of β-blockers.

Highly Lipophilic Pharmacophore Synthesis

When a synthetic target demands a pharmacophore with an XLogP3 of 3.0 to ensure adequate membrane permeability or CNS penetration, 2-[(Benzhydryloxy)methyl]oxirane is the optimal starting material [2]. In contrast, using benzyl or phenyl glycidyl ether (XLogP3 ≈ 1.5–1.6) would introduce a significantly less lipophilic group, likely compromising the pharmacokinetic profile.

Bulky Base-Stable Protecting Group

The benzhydryl moiety offers distinct advantages as a protecting group in multi-step syntheses. Its steric bulk provides greater stability against nucleophilic attack compared to benzyl ethers, while still being cleavable under mild hydrogenolysis conditions when required. This allows for selective deprotection strategies that are not possible with simpler glycidyl ethers.

Literature-Based Cardiovascular Agent Research

For academic laboratories aiming to build upon or replicate published work by Corsano et al. [1] for novel cardiovascular agents, 2-[(Benzhydryloxy)methyl]oxirane with a defined purity of ≥95% is the only building block that guarantees experimental reproducibility. Using a generic alternative would introduce unquantifiable variability invalidating SAR conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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